2,4,5-Trimethoxymandelic Acid

CAS No.:

Cat. No.: VC18226176

Molecular Formula: C11H14O6

Molecular Weight: 242.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14O6 |

|---|---|

| Molecular Weight | 242.22 g/mol |

| IUPAC Name | 2-hydroxy-2-(2,4,5-trimethoxyphenyl)acetic acid |

| Standard InChI | InChI=1S/C11H14O6/c1-15-7-5-9(17-3)8(16-2)4-6(7)10(12)11(13)14/h4-5,10,12H,1-3H3,(H,13,14) |

| Standard InChI Key | QQZBWMDHXIMLLV-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=C(C=C1C(C(=O)O)O)OC)OC |

Introduction

Chemical Identity and Structural Analysis

Molecular and Structural Properties

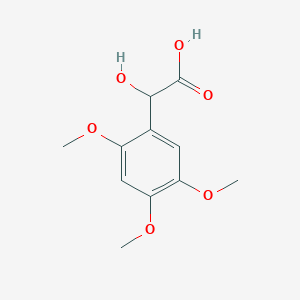

2,4,5-Trimethoxymandelic acid (C₁₁H₁₄O₆) is a chiral aromatic carboxylic acid with a molecular weight of 242.23 g/mol. Its IUPAC name is 2-(2,4,5-trimethoxyphenyl)-2-hydroxyacetic acid, and its SMILES notation is COC1=CC(=C(C=C1C(C(=O)O)O)OC)OC . The compound features a mandelic acid backbone (α-hydroxyacetic acid) substituted with methoxy groups at the 2-, 4-, and 5-positions of the benzene ring (Fig. 1). This substitution pattern creates steric and electronic effects that influence its reactivity and chromatographic behavior.

The trimethylsilyl (TMS) derivative of 2,4,5-trimethoxymandelic acid, known as 2,4,5-trimethoxymandelic acid di-TMS, has a molecular formula of C₁₇H₃₀O₆Si₂ and a molecular weight of 386.6 g/mol . This derivative is commonly used in gas chromatography-mass spectrometry (GC-MS) to enhance volatility and detection sensitivity.

Analytical Methods and Characterization

High-Performance Liquid Chromatography (HPLC)

Enantiomeric separation of mandelic acid derivatives has been achieved using chiral ligand exchange chromatography (CLEC). In one study, a functionalized isoleucine ionic liquid (IsoIL) was synthesized and coordinated with Cu(II) to resolve enantiomers of 3,4,5-trimethoxymandelic acid . Key chromatographic parameters influencing resolution include:

| Parameter | Optimal Value for 3,4,5-Trimethoxymandelic Acid |

|---|---|

| Methanol content | 20% (v/v) |

| IsoIL concentration | 1.25 mmol L⁻¹ |

| Cu(II) ratio | 2.5:1 (IsoIL:Cu(II)) |

| Temperature | 25°C |

Under these conditions, a resolution factor (Rₛ) of 1.15 was achieved for 3,4,5-trimethoxymandelic acid . Although specific data for the 2,4,5-isomer are unavailable, similar methodologies could be employed with adjustments to mobile phase composition and ligand-metal ratios.

Spectroscopic Characterization

The TMS derivative of 2,4,5-trimethoxymandelic acid has been characterized by nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. The presence of trimethylsilyl groups results in distinct proton environments, with silicon-induced deshielding effects observed in ¹H NMR spectra . IR spectra of the parent compound typically show strong absorption bands for hydroxyl (3200–3500 cm⁻¹), carbonyl (1700–1750 cm⁻¹), and methoxy groups (2850–3000 cm⁻¹) .

Applications and Industrial Relevance

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume